molecular formula C12H15N3O3 B12979411 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915922-78-0

1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B12979411
CAS No.: 915922-78-0
M. Wt: 249.27 g/mol
InChI Key: HRQXSLMHBPRPBY-UHFFFAOYSA-N
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Description

1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and an ethanamine moiety at position 5. Its molecular formula is C₁₁H₁₄N₃O₃, with a molecular weight of 236.25 g/mol and an estimated logP of ~1.5–2.0, indicating moderate lipophilicity .

Properties

CAS No.

915922-78-0

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C12H15N3O3/c1-7(13)12-14-11(15-18-12)8-4-5-9(16-2)10(6-8)17-3/h4-7H,13H2,1-3H3

InChI Key

HRQXSLMHBPRPBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, THF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, in targeting various cancer types. For instance:

  • Inhibition of Histone Deacetylases (HDACs) : Research indicates that derivatives of oxadiazoles can inhibit HDACs effectively. Compounds structurally related to 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine have shown promising activity against HDAC-1 and HDAC-2 with IC50 values in the low nanomolar range . This suggests a potential role in cancer therapy by inducing apoptosis in cancer cells.
  • Molecular Docking Studies : Molecular docking simulations have demonstrated strong interactions between oxadiazole derivatives and estrogen receptors (ER), indicating their potential as selective estrogen receptor modulators (SERMs). This could lead to new treatments for hormone-dependent cancers like breast cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain oxadiazole derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole core can enhance antimicrobial potency .

Neuroprotective Effects

Emerging research suggests that 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine may have neuroprotective effects. Studies on related compounds indicate that they can reduce oxidative stress and inflammation in neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Anticancer Effects

In a study published in Pharmaceuticals, researchers synthesized several oxadiazole derivatives and tested their anticancer effects on human cancer cell lines. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through increased expression of p53 and activation of caspase pathways .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings indicated that specific modifications to the compound structure led to enhanced antibacterial activity at sub-micromolar concentrations .

Mechanism of Action

The mechanism of action of 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituent(s) Heterocycle Molecular Formula Molecular Weight (g/mol) logP Key Properties
1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine 3,4-Dimethoxyphenyl, ethanamine 1,2,4-oxadiazole C₁₁H₁₄N₃O₃ 236.25 ~1.5–2.0 High lipophilicity, potential CNS activity
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine () 4-Methylphenyl, ethanamine 1,2,4-oxadiazole C₁₁H₁₃N₃O 205.24 ~2.0 Moderate lipophilicity, simpler aromatic substituent
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine () Methyl, ethanamine 1,2,4-oxadiazole C₅H₉N₃O 127.14 -0.29 High solubility, low molecular weight
1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine () 3,4-Dimethoxyphenyl, ethanamine 1,2,4-triazole C₁₁H₁₃N₄O₂ 235.25 ~1.2 Enhanced hydrogen bonding, metabolic differences
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine () 4-Fluorophenyl, ethanamine 1,2,4-triazole C₁₀H₁₁FN₄ 206.22 ~1.8 Halogen substituent, electronic effects

Key Observations:

  • Heterocycle Differences : The 1,2,4-triazole analogs () exhibit distinct electronic profiles due to the nitrogen-rich triazole ring, which may alter metabolic stability or receptor interactions compared to oxadiazoles .
  • Halogen vs.

Biological Activity

1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug discovery. The oxadiazole ring is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}N3_3O3_3
  • Molecular Weight : 233.24 g/mol
  • IUPAC Name : 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine
  • CAS Number : 878977-92-5

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole moiety have been extensively studied. They exhibit a range of effects including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to 1-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethanamine exhibit potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), CEM (T-cell leukemia), and U937 (monocytic leukemia) with IC50_{50} values typically in the low micromolar range .
CompoundCell LineIC50_{50} (µM)
Compound AMCF-715.63
Compound BCEM0.12 - 2.78
Compound CU937<10

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
  • Inhibition of Cell Proliferation : The compounds inhibit cell cycle progression and promote cell death through various signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A specific derivative demonstrated an IC50_{50} of approximately 15.63 µM against MCF-7 cells, comparable to Tamoxifen . Flow cytometry assays indicated that these compounds effectively induced apoptosis in a dose-dependent manner.
  • Comparative Studies : In a comparative analysis with established anticancer drugs like doxorubicin and SAHA (suberoylanilide hydroxamic acid), some oxadiazole derivatives showed superior potency against specific cancer lines .

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